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molecular formula C8H6O4 B1196607 4-Formyl-2-hydroxybenzoic acid CAS No. 51572-88-4

4-Formyl-2-hydroxybenzoic acid

Cat. No. B1196607
M. Wt: 166.13 g/mol
InChI Key: JQSSYLDZHAPSJO-UHFFFAOYSA-N
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Patent
US06190650B1

Procedure details

Sodium cyanoborohydride (32 mg; 0.5 mmol) was added to a mixture of PAMAM 4.0 (EDA) (69 mg; 0.01 mmol), 4-formyl-2-hydroxybenzoic acid (83 mg; 0.5 mmol), and sodium hydrogen carbonate (42 mg; 0.5 mmol) in water (4 ml). The inhomogeneous orange mixture was stirred for four hours at room temperature, during which time it became homogeneous. The orange solution was then concentrated and the residue purified by gel filtration (Sephadex LH20; water) to give PAMAM 4.0 (EDA) terminated with ca. 32 4-carboxy-3-hydroxybenzylamine groups (91 mg). 1H and 13C nmr (D2O) shows mostly mono alkylation but with some signs of dialkylation of the terminal amino groups, both spectra show broad peaks. 13C nmr (D2O):δ 37.0; 41.1; 50.9; 53.4; 55.5; 55.8; 61.5; 120.9; 122.2; 122.4; 132.3; 132.7; 135.0; 135.8; 163.5; 163.7; 169.0; 178.6; 179.3. 1H nmr (D2O): δ 2.20; 2.35; 2.60; 3.15; 3.30; 3.55; 4.25; 6.68; 7.12; 7.55.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].C([C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([OH:16])[CH:8]=1)=O.C(=O)([O-])O.[Na+]>O>[C:11]([C:10]1[CH:14]=[CH:15][C:7]([CH2:1][NH2:2])=[CH:8][C:9]=1[OH:16])([OH:13])=[O:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
83 mg
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
42 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The inhomogeneous orange mixture was stirred for four hours at room temperature, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The orange solution was then concentrated
FILTRATION
Type
FILTRATION
Details
the residue purified by gel filtration (Sephadex LH20; water)
CUSTOM
Type
CUSTOM
Details
to give PAMAM 4.0 (EDA)
CUSTOM
Type
CUSTOM
Details
terminated with ca. 32 4-carboxy-3-hydroxybenzylamine groups (91 mg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(=O)(O)C1=C(C=C(CN)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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